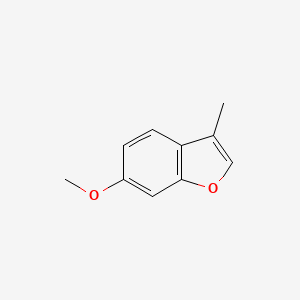

6-Methoxy-3-methylbenzofuran

Übersicht

Beschreibung

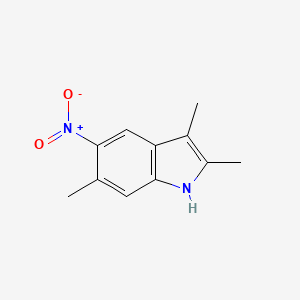

6-Methoxy-3-methylbenzofuran (CAS Number: 29040-52-6) is a chemical compound with the molecular formula C10H10O2 . It is also known by the IUPAC name 6-methoxy-3-methyl-1-benzofuran . This compound exhibits interesting biological and pharmacological properties, making it a subject of scientific interest.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

6-Methoxy-3-methylbenzofuran and its derivatives have been explored for their antimicrobial properties. A study by Sunitha et al. (2017) synthesized a series of novel benzofuran-based 1,2,3-triazoles, demonstrating significant antimicrobial activity. This indicates the potential of this compound derivatives in developing new antimicrobial agents (Sunitha et al., 2017).

Cancer Research

Research has also explored the role of benzofuran derivatives in cancer treatment. A study by Xia et al. (2011) identified new compounds from the mangrove endophytic fungus Nigrospora sp., which showed moderate antitumor and antimicrobial activities. This highlights the potential of this compound derivatives in oncology research (Xia et al., 2011).

Antioxidant and Cytotoxic Activities

Several studies have demonstrated the antioxidant and cytotoxic activities of benzofuran derivatives. For instance, a new resorcinol derivative from Aegiceras floridum showed moderate cytotoxic activities against cancer cell lines, indicating the therapeutic potential of these compounds (Luu et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of this compound derivatives form a significant part of research. Cavell and Macmillan (1967) described the synthesis of 6-methoxy-3-methylbenzofurano-4,7-quinone, contributing to the understanding of benzofuran compounds' chemical properties (Cavell & Macmillan, 1967).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound belongs to the class of benzofuran compounds, which are ubiquitous in nature and have been shown to have strong biological activities .

Mode of Action

Benzofuran compounds, in general, have been shown to exhibit a variety of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Result of Action

Benzofuran compounds have been shown to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

6-methoxy-3-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-6-12-10-5-8(11-2)3-4-9(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZKXTFBNJQQGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308742 | |

| Record name | 6-Methoxy-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29040-52-6 | |

| Record name | 6-Methoxy-3-methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29040-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the insecticidal properties of 6-methoxy-3-methylbenzofuran derivatives?

A1: Research indicates that certain derivatives of this compound, particularly amides and esters of substituted benzo[b]furan-2-carboxylic acids, exhibit insecticidal activity against the sweet potato weevil (Cylas formicarius elegantulus). [] These compounds showed significantly enhanced potency when administered alongside piperonyl butoxide (PB), a known insecticide synergist. [] Notably, the derivative 2-(3,5-dimethylpyrazol-1-ylcarbonyl)-6-methoxy-3-methylbenzofuran displayed comparable activity to technical-grade dimethoate in the presence of PB. [] This suggests potential applications for these derivatives in pest control strategies.

Q2: How does the solvent polarity influence the reaction of this compound with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)?

A2: Studies reveal that the reaction between this compound and DDQ yields a carbon-oxygen adduct. [] Interestingly, the reaction kinetics are significantly influenced by the solvent polarity. In less polar solvents like benzene and dichloromethane, the reaction proceeds at a faster rate compared to more polar solvents such as tetrahydrofuran (THF) and dioxane. [] This observation suggests a potential mechanistic role of solvent polarity in influencing the reaction pathway and product formation.

Q3: Can this compound be used as a marker compound in viticulture?

A3: Research suggests that this compound, among other aroma compounds, could serve as a potential marker for monitoring grape withering in the production of Amarone wine. [] The compound is naturally present in grape varieties like Corvina, Corvinone, and Rondinella, and its concentration fluctuates during the withering process. [] This fluctuation appears to correlate with changes in other important parameters like malic acid content and total polyphenol levels. [] Therefore, tracking this compound levels could provide valuable insights into the progression of withering and potentially guide winemakers in achieving optimal aroma profiles in Amarone wines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B3121578.png)

![[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate](/img/structure/B3121614.png)

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B3121627.png)

![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)